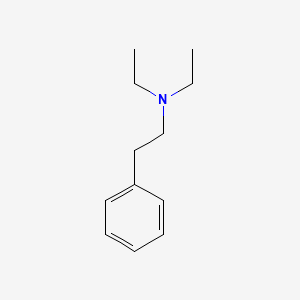

N,N-Diethylphenethylamine

Übersicht

Beschreibung

N,N-Diethylphenethylamine, also known as N,N-diethyl-2-phenylethanamine, is a chemical compound that belongs to the class of phenethylamines. It is structurally similar to methamphetamine, with the primary difference being the substitution of ethyl groups for the methyl groups found in methamphetamine. This compound has been studied for its potential psychoactive effects and has been identified in various dietary supplements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethylphenethylamine can be synthesized through several methods. One common synthetic route involves the reaction of phenethylamine with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, aryl halides, suitable solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethylphenethylamine, also referred to as N,N-diethyl-2-phenylethanamine, is a compound belonging to the phenethylamine class. Its structural similarity to methamphetamine has led to various investigations into its potential applications across different scientific fields, particularly in chemistry, biology, and medicine. This article will detail the applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound has the chemical formula and features ethyl groups substituted at the nitrogen atom of the phenethylamine backbone. This structural modification is significant as it influences the compound's pharmacological properties, making it a subject of interest in various research domains.

Chemistry

- Synthesis Precursor : this compound serves as a precursor in synthesizing other phenethylamine derivatives. Its unique structure allows for the exploration of various chemical reactions that can yield novel compounds with potentially beneficial properties .

Biology

- Neurotransmitter Interaction : Research indicates that this compound interacts with neurotransmitter systems, particularly norepinephrine and dopamine pathways. Studies have shown that it can act as a neuromodulator, influencing mood and cognitive functions .

- Cardiovascular Effects : In animal studies, this compound demonstrated significant cardiovascular effects, including increased blood pressure and heart rate, although it is less potent than amphetamine . These findings raise concerns regarding its safety profile when included in dietary supplements.

Medicine

- Psychoactive Effects : The compound has been explored for its potential psychoactive effects, drawing parallels with other stimulants like amphetamines. Although it shows promise for cognitive enhancement, the lack of rigorous clinical trials limits its medicinal applicability .

- Dietary Supplements : this compound has been identified in various dietary supplements marketed for cognitive enhancement and physical performance. Notably, it was found in a product called Craze without proper disclosure on the label . This raises significant regulatory concerns regarding consumer safety.

Case Study 1: Identification in Dietary Supplements

A collaborative study involving NSF International and Harvard Medical School identified this compound in a popular dietary supplement. The analysis revealed that this compound was not listed on the product label, highlighting potential risks associated with unregulated dietary supplements .

Case Study 2: Neurochemical Effects Study

In a controlled animal study, researchers examined the neurochemical effects of this compound alongside other phenethylamine analogs. The results indicated that while less potent than traditional stimulants like amphetamine, this compound still produced notable increases in blood pressure and heart rate, suggesting its potential for abuse .

Data Summary Table

Wirkmechanismus

The mechanism of action of N,N-Diethylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of norepinephrine and dopamine, similar to the action of amphetamines. This leads to enhanced cognitive function, increased alertness, and improved physical performance. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Methamphetamine: Structurally similar but with methyl groups instead of ethyl groups.

Phenethylamine: The parent compound with a simpler structure.

N,N-Dimethylphenethylamine: Another derivative with dimethyl groups instead of diethyl groups

Uniqueness: N,N-Diethylphenethylamine is unique due to its specific ethyl substitutions, which confer distinct pharmacological properties compared to its analogs. Its potential for cognitive enhancement and stimulant effects makes it a compound of interest in both scientific research and industrial applications .

Biologische Aktivität

N,N-Diethylphenethylamine (DEPEA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and dietary supplements. This article explores the biological activity of DEPEA, focusing on its pharmacodynamics, receptor interactions, and implications for human health.

Chemical Structure and Properties

This compound is a derivative of phenethylamine, characterized by the presence of two ethyl groups attached to the nitrogen atom. Its chemical formula is , and it exhibits properties typical of amine compounds.

Receptor Interactions

DEPEA interacts with several neurotransmitter systems, primarily affecting adrenergic receptors. Research indicates that it acts as a partial agonist at adrenergic receptors, particularly at the α1 and β1 subtypes. The activation of these receptors plays a crucial role in cardiovascular regulation and sympathetic nervous system stimulation.

- Adrenergic Receptor Activation : Studies have shown that DEPEA activates adrenergic receptors with varying efficacy, influencing heart rate and blood pressure. For example, it has been reported to activate ADRα1A with an effective concentration (EC50) value similar to other phenethylamines, suggesting a significant role in modulating cardiovascular responses .

| Receptor Type | EC50 (µM) | Emax (%) |

|---|---|---|

| ADRα1A | 11 | 87 |

| ADRβ1 | 6.5 | 82 |

Effects on Neurotransmitter Release

DEPEA has been studied for its effects on neurotransmitter release, particularly dopamine and norepinephrine. It acts as a releasing agent at dopamine transporters (DAT) and norepinephrine transporters (NET), albeit with lower potency compared to classic stimulants like amphetamine .

- Dopamine Transporter (DAT) : DEPEA shows moderate releasing activity, contributing to its stimulant effects.

- Norepinephrine Transporter (NET) : It exhibits preferential activity at NETs, which may explain its hypertensive effects observed in animal studies.

Toxicology and Safety Profile

Research indicates that DEPEA may inhibit cytochrome P450 enzymes, particularly CYP3A4, which is involved in drug metabolism. In vitro studies have shown that DEPEA can inhibit CYP3A4 activity by 20-55% at concentrations of 100 µM . This inhibition could lead to potential drug interactions when co-administered with other substances metabolized by this enzyme.

Dietary Supplements

DEPEA has been identified in various dietary supplements marketed for weight loss and performance enhancement. A study analyzing 634 dietary supplements found that DEPEA is often included without adequate labeling, raising concerns about unintentional doping in athletes .

- Unintentional Doping : The presence of DEPEA in supplements poses risks for athletes subject to doping regulations. Its stimulant properties can enhance performance but also lead to adverse effects if consumed inappropriately.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPABBAJWZPZLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-21-0 | |

| Record name | N,N-Diethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SRW0NRG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.